molecular formula C13H16O5 B1341955 Amyl 4-Carboxyphenyl Carbonate CAS No. 377085-56-8

Amyl 4-Carboxyphenyl Carbonate

Cat. No.: B1341955
CAS No.: 377085-56-8
M. Wt: 252.26 g/mol
InChI Key: RMIZZENBDILCRU-UHFFFAOYSA-N
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Description

Contextualization of Carbonate Esters within Contemporary Organic Synthesis and Materials Science

Carbonate esters, characterized by a carbonyl group flanked by two alkoxy or aryloxy groups, are versatile entities in modern chemistry. wikipedia.org In organic synthesis, they serve as valuable solvents, particularly in the context of lithium battery technologies where their high polarity facilitates the dissolution of lithium salts. wikipedia.org Smaller, acyclic carbonate esters such as dimethyl carbonate are also employed as mild methylating agents. wikipedia.org The reactivity of carbonate esters is highlighted by their participation in reactions analogous to conventional carboxylic acid esters, such as their reaction with Grignard reagents to form tertiary alcohols. wikipedia.org

In the realm of materials science, the carbonate functional group is the cornerstone of polycarbonate polymers, a class of thermoplastics renowned for their exceptional impact resistance, high dimensional stability, and optical clarity. specialchem.com These materials find widespread use in applications ranging from eyeglass lenses and compact discs to bulletproof glass and automotive components. wikipedia.orgspecialchem.com The synthesis of polycarbonates often involves the transesterification of a diaryl carbonate with a diol. taylorandfrancis.com Furthermore, the growing interest in sustainable chemistry has led to the development of "bio-carbonates," derived from renewable feedstocks, which show promise as monomers for green polymers, plasticizers, and biodegradable solvents. researchgate.net

Significance of Carboxyphenyl Moieties in Chemical Research

The carboxyphenyl moiety, which consists of a carboxylic acid group attached to a phenyl ring, is a crucial functional group in various areas of chemical research. The carboxylic acid group itself is composed of a hydroxyl group bonded to a carbonyl group, a combination that results in distinct chemical properties. msu.edulibretexts.org This functional group imparts acidic properties to the molecule, as the hydrogen of the hydroxyl group can be readily donated. youtube.com

The reactivity of the carboxyl group is extensive. It can undergo reactions to replace the hydroxyl group with other nucleophiles, leading to the formation of important derivatives like esters and amides. msu.edu Furthermore, the carboxyl group can direct the substitution patterns on the aromatic ring and can be involved in decarboxylation reactions. msu.edu In medicinal chemistry and materials science, the presence of a carboxyphenyl group can influence a molecule's solubility, polarity, and ability to participate in hydrogen bonding, which are critical for biological activity and material properties.

Current Research Landscape for Amyl 4-Carboxyphenyl Carbonate and Related Structural Analogues

Direct and extensive research specifically focused on this compound is limited in publicly accessible scientific literature. Its existence is primarily documented in the catalogues of chemical suppliers. However, the research landscape for its structural analogues, particularly other non-symmetrical aryl carbonates, provides valuable insights into its potential applications.

Research into aryl carbonates often revolves around their synthesis and utility as reagents. For instance, processes for the preparation of aryl carbonates through the reaction of aromatic monohydroxy compounds with phosgene (B1210022) or chloroformic acid esters have been developed. google.com Alkyl aryl carbonates are recognized as stable and readily accessible reagents for the synthesis of carbamates, offering an alternative to more sensitive reagents. nih.gov Palladium-catalyzed reactions of benzyl (B1604629) aryl carbonates have been explored for the synthesis of aryl 2-arylacetates. acs.org The study of such analogues suggests that this compound could serve as a valuable intermediate in the synthesis of more complex molecules, potentially in the development of novel polymers or as a building block in targeted organic synthesis.

Overview of Key Functional Groups and Their Academic Research Potential

This compound possesses three key functional groups that dictate its chemical behavior and research potential: the amyl (pentyl) group, the carbonate ester linkage, and the carboxyphenyl group.

The Amyl (Pentyl) Group: This linear five-carbon alkyl chain is primarily nonpolar and contributes to the molecule's lipophilicity. In a broader research context, varying the length and branching of such alkyl chains can be used to fine-tune the physical properties of materials, such as solubility and glass transition temperature in polymers.

The Carbonate Ester Linkage: As the central functional group, the carbonate ester is a key reactive site. It can undergo transesterification reactions, which could be exploited for the synthesis of polycarbonates or other carbonate-containing structures. Its susceptibility to nucleophilic attack also opens avenues for its use as a carbonylating or acylating agent under specific conditions.

The Carboxyphenyl Group: This dual-functionality moiety offers significant research potential. The carboxylic acid provides a handle for forming salts, esters, or amides, allowing for the covalent attachment of this molecule to other substrates or for modifying its solubility. The aromatic ring can undergo electrophilic substitution reactions, enabling further functionalization of the molecule. The combination of the carboxylic acid and the carbonate ester on the same aromatic ring presents opportunities for creating bifunctional monomers for step-growth polymerization or for developing molecules with unique electronic and reactivity profiles.

The interplay of these three functional groups within a single molecule makes this compound a potentially interesting substrate for a range of academic and industrial research endeavors, from polymer chemistry to synthetic methodology development.

Chemical Compound Information

Compound Name
This compound
Dimethyl carbonate
Diethyl carbonate
Ethylene (B1197577) carbonate
Propylene carbonate
Diphenyl carbonate
Phenyl chloroformate

Chemical Identifier and Property Data for this compound

Identifier/PropertyValue
IUPAC Name 4-{[(pentyloxy)carbonyl]oxy}benzoic acid organic-chemistry.org
CAS Number 377085-56-8 organic-chemistry.org
Molecular Formula C13H16O5 organic-chemistry.org
Molecular Weight 252.27 g/mol organic-chemistry.org
SMILES CCCCCOC(=O)OC1=CC=C(C=C1)C(O)=O organic-chemistry.org
InChI Key RMIZZENBDILCRU-UHFFFAOYSA-N organic-chemistry.org
Appearance White to Almost white powder to crystal google.com
Melting Point 140.0 to 144.0 °C google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pentoxycarbonyloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-2-3-4-9-17-13(16)18-11-7-5-10(6-8-11)12(14)15/h5-8H,2-4,9H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIZZENBDILCRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)OC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Mechanistic Studies of Amyl 4 Carboxyphenyl Carbonate Transformations

Mechanistic Investigations of Carbonate Formation and Cleavage

The carbonate group is the central point for several key transformations, including its formation, cleavage, and rearrangement. These reactions are fundamental to understanding the stability and reactivity of the molecule.

The primary reaction pathway for carbonate esters is nucleophilic acyl substitution. pressbooks.pubmasterorganicchemistry.com This mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon of the carbonate. pressbooks.pub This process proceeds through a characteristic two-step addition-elimination mechanism. masterorganicchemistry.com

First, the nucleophile adds to the carbonyl carbon, breaking the carbon-oxygen π-bond and forming a transient, unstable tetrahedral intermediate. pressbooks.pub In this intermediate, the central carbon is sp³ hybridized. pressbooks.pub The subsequent step involves the reformation of the carbon-oxygen double bond, which is accompanied by the expulsion of one of the attached groups as a leaving group. masterorganicchemistry.com

In the case of amyl 4-carboxyphenyl carbonate, there are two potential leaving groups attached to the carbonyl center: the amyloxy group (CH₃(CH₂)₄O-) and the 4-carboxyphenoxy group (HOOC-C₆H₄-O-). The viability of the substitution reaction is often predicted by comparing the basicity of the incoming nucleophile and the potential leaving group; the reaction favors the displacement of the weaker base. masterorganicchemistry.com For instance, hydrolysis under basic conditions would involve the hydroxide (B78521) ion (OH⁻) acting as the nucleophile, attacking the carbonate to form a tetrahedral intermediate, and subsequently eliminating either the amyloxy or 4-carboxyphenoxy anion.

The general mechanism is as follows:

Addition: A nucleophile (Nu⁻) attacks the carbonyl carbon.

Tetrahedral Intermediate Formation: A short-lived intermediate with a negative charge on the oxygen is formed.

Elimination: The carbonyl π-bond is restored, and a leaving group (LG⁻) is expelled.

This pathway is central to reactions like hydrolysis, alcoholysis, and aminolysis of the carbonate ester. For example, studies on similar ethyl phenyl carbonates with benzylamines have shown reaction pathways consistent with nucleophilic substitution. research-solution.com

Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide (CO₂). nih.govyoutube.com This reaction is particularly facile for β-keto acids, which can form a stable, six-membered cyclic transition state when heated. youtube.comyoutube.com

While this compound is not a β-keto acid, the carboxylic acid group can undergo decarboxylation under certain conditions, typically requiring heat. youtube.com The process involves the loss of the -COOH group from the phenyl ring. Thermally induced decarboxylation of aromatic carboxylic acids can occur, though often at elevated temperatures, and may proceed through an ionic or a free-radical mechanism depending on the conditions and substrate. The direct thermal decarboxylation would yield amyl phenyl carbonate.

The general process for decarboxylation, especially when facilitated by heat, involves the rearrangement of electrons within the molecule to form CO₂ and a new C-H bond on the aromatic ring. youtube.comyoutube.com The stability of the resulting carbanion intermediate on the phenyl ring is a crucial factor in the reaction's feasibility.

Transesterification is a specific type of nucleophilic acyl substitution where an ester reacts with an alcohol to exchange its alkoxy group. beilstein-journals.org For this compound, this would involve reacting the carbonate with an alcohol (R'-OH), leading to the substitution of the amyloxy group (-O-amyl) or the 4-carboxyphenoxy group.

The reaction is typically catalyzed by either acids or bases. beilstein-journals.org

Base-catalyzed transesterification: A base deprotonates the incoming alcohol to form a more potent alkoxide nucleophile, which then attacks the carbonate carbonyl.

Acid-catalyzed transesterification: An acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by a neutral alcohol molecule.

The kinetics of transesterification are influenced by factors such as temperature, catalyst concentration, and the steric hindrance of the reactants. acs.orgresearchgate.net The thermodynamics of the reaction are governed by the equilibrium between reactants and products. To drive the reaction to completion, it is common to use a large excess of the reactant alcohol or to remove one of the products (e.g., the displaced pentanol) from the reaction mixture as it forms. beilstein-journals.org The use of ionic liquids and heterogeneous catalysts, such as mixed metal oxides, has been explored to improve the efficiency and selectivity of transesterification reactions for various carbonates. beilstein-journals.orgmdpi.com

Reaction TypeKey FeaturesTypical Conditions
Nucleophilic Acyl Substitution Addition-elimination mechanism via tetrahedral intermediate. pressbooks.pubmasterorganicchemistry.comBasic or acidic conditions.
Decarboxylation Loss of CO₂ from the carboxylic acid group. nih.govyoutube.comThermally induced. youtube.com
Transesterification Exchange of the alkoxy group with another alcohol. beilstein-journals.orgAcid or base catalysis; often requires heat. beilstein-journals.orgresearchgate.net

Reactivity Profiles of the 4-Carboxyphenyl Moiety

The benzene (B151609) ring in this compound is functionalized with two distinct groups that influence its reactivity, particularly in substitution reactions.

The reactivity of the benzene ring towards electrophilic aromatic substitution (EAS) is governed by the electronic properties of its substituents. masterorganicchemistry.commasterorganicchemistry.com The two substituents on the ring are the carboxylic acid (-COOH) and the carbonate group (-O(CO)O-amyl).

Carboxylic Acid Group (-COOH): This group is strongly deactivating and meta-directing. Its electron-withdrawing nature (both by induction and resonance) reduces the electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. msu.edu

Carbonate Group (-O(CO)O-amyl): This group is attached via an oxygen atom. The lone pairs on this oxygen can be donated into the ring through resonance, making it an activating group and ortho, para-directing. masterorganicchemistry.com However, the acyl portion of the carbonate group is electron-withdrawing, which tempers the activating effect compared to a simple ether (-OR) group.

When both groups are present, their directing effects are competitive. The powerful ortho, para-directing influence of the oxygen-linked carbonate group would likely dominate over the meta-directing effect of the carboxylic acid. Therefore, electrophilic substitution would be expected to occur primarily at the positions ortho to the carbonate group (and meta to the carboxylic acid).

Nucleophilic aromatic substitution (SNAr) on the ring is generally less favorable. This reaction requires a strong electron-withdrawing group (like a nitro group) positioned ortho or para to a good leaving group (like a halide) on the ring. youtube.com While the -COOH group is electron-withdrawing, it is not as potent as a nitro group, and there is no suitable leaving group on the aromatic ring itself, making SNAr unlikely under standard conditions. youtube.com

Substituent GroupElectronic EffectDirecting Influence (for EAS)
-COOH Deactivatingmeta
-O(CO)O-amyl Activating (moderately)ortho, para

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. baranlab.orgacs.org The reaction involves a directed metalation group (DMG) that coordinates to an organolithium base (like n-BuLi), directing deprotonation at the adjacent ortho position. baranlab.orguwindsor.ca This creates a lithiated intermediate that can be trapped by various electrophiles, allowing for the introduction of a wide range of functional groups. nih.gov

Both the carboxylic acid and the carbonate functionalities have the potential to act as DMGs.

Carboxylate Group (-COO⁻): After deprotonation by the first equivalent of a strong base, the resulting carboxylate is a powerful DMG. It can direct a second equivalent of base to deprotonate the C-H bond at the ortho position.

Carbonate Group (-O(CO)O-): The aryl O-carbamate group (-OCONR₂) is known to be one of the most powerful DMGs. nih.gov By extension, the related carbonate group in this compound, with its Lewis basic oxygen atoms, can also be expected to function as a DMG, directing lithiation to the ortho position. uwindsor.ca

Given that both groups can direct metalation to the same positions (ortho to the carbonate and meta to the carboxylic acid), DoM presents a highly effective and regioselective method for further functionalizing the aromatic ring of this molecule. The choice of base and reaction conditions would be critical to favor the desired metalation over potential nucleophilic attack at the carbonate carbonyl. uwindsor.cadss.go.th

Carboxylic Acid Reactivity: Derivatization, Cyclization, and Condensation Reactions

The carboxylic acid group of this compound is a focal point for a variety of chemical modifications. Its ability to undergo derivatization, cyclization, and condensation reactions opens up avenues for the synthesis of more complex molecules.

Derivatization: The carboxylic acid moiety can be readily converted into a wide array of derivatives. Standard esterification procedures, reacting the carboxylic acid with various alcohols under acidic or basic conditions, can yield a library of ester compounds. Similarly, treatment with amines in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), produces the corresponding amides. These derivatization reactions are fundamental in modifying the solubility, stability, and biological activity of the parent compound.

Cyclization: Intramolecular cyclization reactions can occur if a suitable nucleophile is present within the same molecule or is introduced. For instance, if the amyl group were to be substituted with a moiety containing a hydroxyl or amino group at an appropriate position, an intramolecular esterification or amidation could lead to the formation of a macrocyclic lactone or lactam, respectively. The success of such cyclizations often depends on high-dilution conditions to favor the intramolecular reaction over intermolecular polymerization.

Condensation Reactions: The carboxylic acid can participate in condensation reactions with various nucleophiles. For example, it can react with other carboxylic acids to form anhydrides, or with thiols to produce thioesters. These reactions expand the synthetic utility of this compound, allowing for its incorporation into a broader range of molecular architectures.

Reaction Type Reagents/Conditions Product Type
EsterificationAlcohol, Acid/Base catalystEster
AmidationAmine, Coupling agent (e.g., DCC, EDC)Amide
Anhydride FormationCarboxylic acid, Dehydrating agentAnhydride
ThioesterificationThiol, Coupling agentThioester

Theoretical and Computational Chemistry for Reaction Pathway Elucidation

To gain a deeper understanding of the reaction mechanisms at a molecular level, theoretical and computational chemistry methods are invaluable. These techniques provide insights into the electronic structure, energy landscapes, and dynamics of the reactions involving this compound.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can predict various properties that are crucial for understanding its reactivity. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.

The calculated HOMO-LUMO gap provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. Furthermore, the electrostatic potential map can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting the sites most susceptible to attack by various reagents. For instance, the oxygen atoms of the carboxyl and carbonate groups are expected to be electron-rich, while the carbonyl carbons are electron-poor.

Computational Method Information Obtained Relevance to Reactivity
DFTElectron density, HOMO/LUMO energies, Electrostatic potentialPredicts reactive sites, kinetic stability, and susceptibility to nucleophilic/electrophilic attack.

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its interactions with solvent molecules, reagents, and biological macromolecules such as enzymes or receptors.

By simulating the system at an atomistic level, MD can reveal the preferred binding modes, interaction energies, and the role of solvent in mediating reactions. For example, in a condensation reaction, MD simulations could illustrate how the reactants approach each other, the orientation required for a successful reaction, and the influence of the solvent on stabilizing the transition state. These simulations are particularly useful for understanding reactions in complex biological environments.

Quantum chemical methods, including DFT and higher-level ab initio calculations, are employed to study the transition states and energy barriers of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify the transition state structure, which is the highest energy point along the reaction coordinate.

The energy difference between the reactants and the transition state, known as the activation energy or energy barrier, determines the rate of the reaction. For the various transformations of this compound, such as its hydrolysis or its reaction with a nucleophile, quantum chemical calculations can provide quantitative estimates of these energy barriers. This information is critical for predicting reaction kinetics and for understanding how catalysts can lower the activation energy to accelerate the reaction. Comparing the energy barriers for different potential reaction pathways allows for the prediction of the most likely mechanism.

Advanced Analytical Characterization Techniques for Structural Elucidation and Purity Assessment in Research

High-Resolution Spectroscopic Methodologies

Spectroscopic techniques are indispensable for elucidating the molecular structure of Amyl 4-Carboxyphenyl Carbonate by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, multi-dimensional techniques are required for unambiguous assignment of all atoms in this compound. Supplier specifications confirm that the ¹H NMR spectrum is consistent with the proposed structure. aliyuncs.comtcichemicals.comtcichemicals.com

Two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are used to establish connectivity. A COSY experiment would reveal proton-proton couplings within the amyl group (e.g., between the protons on C1' and C2') and within the aromatic ring. An HSQC experiment would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals of the amyl chain and the phenyl ring. The expected chemical shifts are influenced by the electronic environment of each nucleus. For instance, the protons on the carbon adjacent to the carbonate oxygen (C1') would be deshielded and appear at a higher chemical shift compared to the terminal methyl protons (C5').

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift increments and may vary based on solvent and experimental conditions.

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Carboxyl (-COOH)10.0 - 13.0165 - 175
Carbonate (C=O)-150 - 155
Aromatic C1-150 - 155
Aromatic C2, C67.2 - 7.4120 - 125
Aromatic C3, C58.1 - 8.3130 - 135
Aromatic C4-130 - 135
Amyl C1' (-O-CH₂)4.2 - 4.465 - 70
Amyl C2' (-CH₂-)1.6 - 1.828 - 32
Amyl C3' (-CH₂-)1.3 - 1.522 - 26
Amyl C4' (-CH₂-)1.3 - 1.522 - 26
Amyl C5' (-CH₃)0.8 - 1.013 - 15

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring their characteristic vibrational frequencies. americanpharmaceuticalreview.com For this compound, these spectra would provide clear evidence for the key carbonate, ester, and carboxylic acid moieties.

The IR spectrum is particularly sensitive to polar bonds and would show strong absorptions for the carbonyl (C=O) and hydroxyl (O-H) groups. nih.gov The Raman spectrum, which is sensitive to non-polar bonds and symmetric vibrations, would be complementary, providing strong signals for the aromatic ring and the carbon backbone. americanpharmaceuticalreview.comirdg.org

Table 2: Key IR and Raman Vibrational Frequencies for this compound Frequency ranges are typical for the specified functional groups.

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Carboxylic AcidO-H stretch3300 - 2500 (broad)Weak / Not observed
Aromatic C-HC-H stretch3100 - 3000Strong
Aliphatic C-HC-H stretch3000 - 2850Strong
Carbonate C=OC=O stretch1810 - 1775Moderate
Carboxylic Acid C=OC=O stretch1725 - 1700Moderate
Aromatic RingC=C stretch1600, 1475Strong
Carbonate C-OC-O stretch1280 - 1200Moderate

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₁₃H₁₆O₅), the calculated monoisotopic mass is 252.09977361 Da. nih.gov HRMS can measure this value with an error of less than 5 parts per million (ppm), providing strong evidence for the assigned chemical formula.

In addition to accurate mass, tandem mass spectrometry (MS/MS) can be used to analyze the fragmentation pattern of the molecule. This involves isolating the molecular ion and inducing fragmentation to produce smaller, characteristic ions. This fragmentation provides valuable information about the molecule's structure.

Table 3: Predicted HRMS Fragmentation for this compound

Ion Formula Description
[M+H]⁺C₁₃H₁₇O₅⁺Protonated molecular ion
[M-C₅H₁₀]⁺C₈H₇O₅⁺Loss of pentene from the amyl group
[M-C₅H₁₁O]⁺C₈H₆O₄⁺Loss of the pentyloxy radical
[C₇H₅O₃]⁺C₇H₅O₃⁺Ion corresponding to 4-hydroxybenzoic acid after loss of CO and the amyl group
[C₆H₅]⁺C₆H₅⁺Phenyl cation after extensive fragmentation

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. avantorsciences.com For this compound, the primary chromophore is the benzene (B151609) ring, which is conjugated with both the carbonate and carboxylic acid functional groups. This conjugation lowers the energy required for π → π* transitions, causing the molecule to absorb UV light. nih.gov A study on related 4-nitrophenyl carbonates demonstrates how the electronic environment affects the absorption spectrum, a principle that applies here as well. emerginginvestigators.org The spectrum would typically show a strong absorption maximum, and its position and intensity would be sensitive to the solvent environment.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a compound in its crystalline form. wikipedia.org The technique involves diffracting a beam of X-rays off a single, high-quality crystal of the material. By analyzing the diffraction pattern, a detailed electron density map of the crystal's unit cell can be generated, revealing the precise positions of each atom. wikipedia.orgbioscience.fi

For this compound, which exists as a white crystalline powder, obtaining a suitable single crystal would allow for this analysis. fishersci.comtcichemicals.com The resulting structure would provide exact bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of the molecules in the crystal lattice and detail any intermolecular interactions, such as the hydrogen bonding between the carboxylic acid groups of adjacent molecules, which significantly influence the material's physical properties, including its melting point of 140-144 °C. tcichemicals.comtcichemicals.comfishersci.com

Advanced Chromatographic and Separation Techniques

Chromatographic methods are essential for both the purification of this compound and the assessment of its purity. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. mpg.de

Purity is often assessed using Gas Chromatography (GC), as noted in supplier specifications where purity is determined to be >98.0%. tcichemicals.comtcichemicals.comtcichemicals.com For this analysis, the carboxylic acid group would likely need to be derivatized to a more volatile ester to prevent thermal decomposition in the injector.

For both analytical purity determination and preparative purification, High-Performance Liquid Chromatography (HPLC) is the most common technique. A reversed-phase method, using a C18 silica (B1680970) column with a mobile phase such as a mixture of acetonitrile (B52724) and water with a small amount of acid, would be suitable for separating this compound from non-polar and polar impurities. For larger-scale, continuous purification, more advanced methods like Simulated Moving Bed (SMB) chromatography could be employed to improve productivity and reduce solvent consumption. mpg.de

High-Performance Liquid Chromatography (HPLC) for Purity and Isomeric Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of this compound and for separating it from any isomers or related impurities. A typical HPLC method for this compound would employ reversed-phase chromatography, which separates molecules based on their hydrophobicity.

Methodology:

A standard HPLC system equipped with a UV detector is suitable for the analysis of this compound. The aromatic phenyl ring in the molecule allows for strong UV absorbance, making detection sensitive and straightforward.

Column: A C18 column is a common choice for reversed-phase HPLC, providing excellent separation for a wide range of non-polar and moderately polar compounds. The alkyl chains of the C18 stationary phase interact with the hydrophobic amyl and phenyl groups of the analyte.

Mobile Phase: A gradient elution is often employed to achieve optimal separation of the main compound from any potential impurities, which may have significantly different polarities. A typical mobile phase would consist of a mixture of an aqueous component (such as water with a small amount of an acid like trifluoroacetic acid to improve peak shape) and an organic solvent (such as acetonitrile or methanol). The gradient would start with a higher proportion of the aqueous phase and gradually increase the concentration of the organic solvent to elute more strongly retained compounds.

Detection: A UV detector set at a wavelength where the phenyl group has maximum absorbance (typically around 254 nm) would provide high sensitivity for this compound and related aromatic impurities.

Research Findings:

HPLC analysis allows for the quantification of the purity of this compound, with commercial suppliers often quoting purities of greater than 96% as determined by this method. aip.orggoogle.com Furthermore, HPLC is critical for identifying and quantifying potential isomers, such as those with the amyl group attached at different positions on the phenyl ring, or impurities arising from the synthesis process, like unreacted 4-hydroxybenzoic acid or byproducts from side reactions. The retention time of this compound will be influenced by the specific HPLC conditions, but it will be distinct from more polar starting materials and less polar byproducts.

Interactive Data Table: HPLC Parameters for this compound Analysis

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. In the context of this compound, GC-MS is particularly useful for identifying volatile impurities from the synthesis process or for analyzing degradation products that may form under thermal stress. While the parent compound itself may have low volatility due to its carboxylic acid group, derivatization or pyrolysis-GC-MS can be employed.

Methodology:

For the analysis of volatile impurities from the synthesis, a standard GC-MS system can be used.

Gas Chromatography: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-polysiloxane) is suitable for separating a range of volatile organic compounds. The oven temperature would be programmed to ramp up, allowing for the separation of compounds with different boiling points.

Mass Spectrometry: As the separated compounds elute from the GC column, they are ionized (typically by electron ionization) and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison with spectral libraries.

For the analysis of the non-volatile this compound itself, or its thermal decomposition, a derivatization step to increase volatility or a pyrolysis-GC-MS setup would be necessary. Derivatization could involve esterification of the carboxylic acid group. Pyrolysis-GC-MS involves heating the sample to a high temperature in an inert atmosphere to break it down into smaller, volatile fragments that can be analyzed by GC-MS. This can provide valuable information about the compound's thermal stability and degradation pathways. Studies on the thermal degradation of similar carbonate compounds have shown the formation of various decomposition products that can be identified using this technique. marquette.edu

Research Findings:

GC-MS analysis can reveal the presence of residual solvents from the synthesis, such as toluene (B28343) or pyridine, as well as volatile byproducts. For instance, in the synthesis of aryl carbonates from phenols and chloroformates, volatile side products can be formed. mdpi.comthieme-connect.comorganic-chemistry.orggoogle.com Analysis of the thermal degradation of polycarbonates, which share the carbonate functional group, shows the evolution of phenols, carbon dioxide, and other small molecules upon heating. marquette.edu A similar degradation pattern could be expected for this compound, and GC-MS would be the primary tool for identifying these volatile products.

Interactive Data Table: Potential Volatile Products Analyzed by GC-MS

CompoundPotential Origin
Amyl AlcoholHydrolysis of the carbonate ester
Phenol (B47542)Decomposition product
Carbon DioxideDecomposition product
Amyl ChlorideImpurity from synthesis with amyl chloroformate
TolueneResidual solvent from synthesis

Surface Analysis Techniques for Composite Materials (if applicable to future applications)

Given that this compound and similar molecules are utilized in the formulation of liquid crystals for display applications, understanding their behavior at interfaces is critical. bohrium.com When incorporated into a polymer matrix to form a composite material, the surface properties of the material become paramount. Techniques such as Atomic Force Microscopy (AFM) and X-ray Photoelectron Spectroscopy (XPS) are powerful tools for characterizing the surface of such composites.

Atomic Force Microscopy (AFM):

AFM provides high-resolution, three-dimensional images of a material's surface topography. In a composite containing this compound, AFM could be used to:

Visualize the phase separation between the carbonate compound and the polymer matrix.

Assess the surface roughness of the composite film, which can influence its optical properties and alignment with other layers in a device.

Probe the mechanical properties of the surface at the nanoscale, such as hardness and adhesion.

Research on liquid crystal composite films has demonstrated the utility of AFM in visualizing the surface morphology and its effect on the alignment of liquid crystal molecules. tandfonline.commdpi.com

X-ray Photoelectron Spectroscopy (XPS):

XPS is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical state of the elements within the top 1-10 nanometers of a material's surface. For a composite material containing this compound, XPS could be used to:

Confirm the presence and determine the concentration of the carbonate compound at the surface of the composite.

Investigate the orientation of the molecules at the surface by analyzing the angular dependence of the photo-emitted electrons.

Detect any surface contamination or degradation of the composite material.

Studies on alignment layers for liquid crystal displays frequently use XPS to characterize the chemical composition of the surface and its interaction with the liquid crystal molecules. tandfonline.commdpi.combohrium.com

Interactive Data Table: Surface Analysis Techniques for Composite Materials

TechniqueInformation ObtainedRelevance to this compound Composites
Atomic Force Microscopy (AFM) Surface topography, roughness, phase separationVisualization of the distribution and morphology of the carbonate compound within the polymer matrix.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition, chemical stateConfirmation of the presence and chemical integrity of the carbonate at the surface, and its orientation.

Amyl 4 Carboxyphenyl Carbonate As a Versatile Building Block in Complex Organic Synthesis

Precursor in Multi-step Synthetic Sequences for Fine Chemicals

The inherent functionality of Amyl 4-carboxyphenyl carbonate makes it an attractive starting material or intermediate in the synthesis of high-value fine chemicals. The presence of two distinct reactive sites allows for sequential and controlled modifications, a key principle in the design of efficient multi-step syntheses.

The aromatic ring of this compound is substituted with two groups that direct incoming electrophiles to specific positions. The carboxylic acid is a meta-directing group, while the carbonate, being an ester of carbonic acid, is an ortho, para-directing group. This opposing directing effect can be exploited in regioselective electrophilic aromatic substitution reactions. For instance, under carefully controlled conditions, it might be possible to selectively introduce a substituent at a specific position on the aromatic ring by tuning the reaction conditions to favor the directing effect of one group over the other.

While the current structure does not possess any chiral centers, its derivatization can lead to the formation of stereocenters. For example, reduction of the carboxylic acid to an alcohol, followed by asymmetric catalysis, could introduce chirality. Similarly, transformations of the aromatic ring that generate new chiral centers could be influenced by the existing functional groups, potentially leading to diastereoselective outcomes.

This compound can serve as a scaffold for the construction of more elaborate aromatic and heterocyclic structures. The carboxylic acid group can be converted into a variety of other functionalities, such as amides, esters, or acyl halides, which can then participate in ring-forming reactions. For example, conversion to an acyl azide (B81097) followed by a Curtius rearrangement could yield an isocyanate, a key intermediate for the synthesis of ureas and other heterocyclic systems.

Furthermore, the aromatic ring itself can be a component in the synthesis of polycyclic aromatic hydrocarbons or complex biaryl systems through cross-coupling reactions. The carboxylic acid could be converted to a suitable leaving group, such as a triflate, or used to direct ortho-lithiation, enabling the introduction of another aromatic ring.

Utility of the Carbonate Group as a Transient Protecting or Activating Moiety

The amyl carbonate group can function as a temporary protecting group for the phenolic hydroxyl group. Phenols are often reactive under conditions used to modify other parts of a molecule. By masking the phenol (B47542) as a carbonate, its nucleophilicity and acidity are reduced, allowing for selective reactions at the carboxylic acid functionality. The carbonate group is generally stable to a range of reaction conditions but can be cleaved under specific basic or acidic conditions to regenerate the phenol.

Conversely, the carbonate group can also act as an activating moiety. For instance, in certain nucleophilic aromatic substitution reactions, the carbonate group could be a suitable leaving group, facilitating the introduction of a nucleophile at its position on the aromatic ring.

Applications in Advanced Materials Science and Polymer Chemistry

Component in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic ligand is critical in determining the structure and properties of the resulting MOF.

While there are no specific reports on the use of Amyl 4-carboxyphenyl carbonate as a ligand in MOF synthesis, its core structure, a carboxyphenyl group, is a common building block for MOF ligands cd-bioparticles.netresearchgate.net. The carboxylate group readily coordinates with a wide variety of metal ions, making it a versatile functional group for the design of new MOFs. The synthesis of MOFs often involves the solvothermal reaction between a metal salt and the organic ligand researchgate.net.

By analogy with other carboxyphenyl ligands, this compound could act as a monodentate or bidentate ligand through its carboxylate group. The presence of the amyl carbonate group would introduce additional functionality and steric bulk, which could influence the resulting framework topology and pore environment. The flexibility of the amyl group could also lead to the formation of dynamic or flexible MOFs that can respond to external stimuli.

The design principles for MOF synthesis using carboxyphenyl ligands are well-established. The geometry and connectivity of the metal clusters, combined with the length and functionality of the organic linker, dictate the final three-dimensional structure of the MOF.

The physicochemical properties of MOFs are intrinsically linked to their structure and composition researchgate.netnih.gov. MOFs derived from carboxyphenyl ligands have been shown to exhibit a range of interesting properties, including high porosity, thermal stability, and catalytic activity acs.orgnih.gov.

Should this compound be used as a ligand, the resulting MOFs would be expected to possess properties influenced by both the carboxylate coordination and the pendant amyl carbonate group. The porous nature of these hypothetical MOFs could be exploited for applications in gas storage and separation, where the nature of the pore walls can be tuned to selectively adsorb certain gas molecules. The presence of the carbonate ester functionality within the pores could also impart specific chemical properties, potentially leading to applications in catalysis or sensing.

The table below summarizes some of the key physicochemical properties of MOFs and how they are influenced by the organic ligand.

Physicochemical PropertyInfluence of Organic LigandPotential Impact of this compound
Porosity and Surface AreaLength, shape, and rigidity of the ligandThe amyl group could influence pore size and create a unique chemical environment.
Thermal StabilityStrength of the metal-ligand coordination bondThe stability would depend on the coordination of the carboxylate group.
Chemical FunctionalityPresence of functional groups on the ligandThe carbonate ester could act as a site for post-synthetic modification.
LuminescenceAromaticity and conjugation of the ligandThe phenyl ring could contribute to luminescent properties.

Development of Specialty Esters and Carbonate Derivatives for Material Applications

The chemical structure of this compound allows for its use as a starting material in the synthesis of various specialty esters and carbonate derivatives. The carboxylic acid can be esterified with a wide range of alcohols to produce a variety of esters with different properties. These esters could find applications as plasticizers, lubricants, or as monomers for the synthesis of polyesters.

Furthermore, the carbonate group can potentially undergo transesterification reactions with other alcohols or phenols, leading to the formation of new carbonate compounds. This could be a route to synthesize unsymmetrical carbonates or to introduce the 4-carboxyphenyl moiety into other molecules. Derivatives of 4-hydroxybenzoic acid, a precursor to this compound, have been investigated for various applications, including in the synthesis of azo dyes and as intermediates for value-added products nih.govglobalresearchonline.net. This highlights the potential for developing a range of functional materials from this platform.

Based on a comprehensive review of available scientific literature and chemical databases, there is no specific information or detailed research findings regarding the role of "this compound" in the synthesis of liquid crystalline materials. The search did not yield any studies, data tables, or research findings that directly link this compound to applications in advanced materials science or polymer chemistry in the context of liquid crystals.

Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content for the specified section and subsection, as no verifiable data exists in the public domain.

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